1,3-oxazepan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
5638-62-0 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
1,3-oxazepan-2-one |
InChI |
InChI=1S/C5H9NO2/c7-5-6-3-1-2-4-8-5/h1-4H2,(H,6,7) |
InChI Key |
REFAMVPQJHXFFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(=O)NC1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Oxazepan 2 One and Its Structural Analogues
Established Ring-Closing Strategies Towards the 1,3-Oxazepan-2-one Core
Traditional approaches to the synthesis of the this compound scaffold have primarily relied on intramolecular cyclization reactions, forming the seven-membered ring from a linear precursor. These methods often involve the formation of a key amide or carbamate (B1207046) bond followed by a ring-closing step.
Cycloaddition Reactions in the Construction of the Oxazepanone Scaffold
Cycloaddition reactions represent a powerful tool for the convergent synthesis of cyclic systems, including the seven-membered oxazepanone scaffold. These reactions allow for the rapid construction of the heterocyclic core from simpler, readily available starting materials.
One notable approach involves the [2+5] cycloaddition reaction of imines with anhydrides. For instance, new bis-1,3-oxazepine-4,7-dione derivatives have been synthesized through the reaction of bisazoimine derivatives with phthalic anhydride (B1165640) or maleic anhydride in dry benzene (B151609). researchgate.net Similarly, novel 1,3-oxazepine derivatives have been prepared via a [2+5] cycloaddition reaction of imines with various cyclic carboxylic acid anhydrides. researchgate.netnih.gov While these examples lead to dione (B5365651) derivatives, the underlying principle of forming the seven-membered ring through a cycloaddition is a key strategy. A proposed mechanism for a [5+2] cycloaddition involves the reaction of an imine with isobenzofuran-1(3H)-one, catalyzed by a trace of glacial acetic acid, to form a stable 7-membered 1,3-oxazepine ring. medipol.edu.tr
Another strategy involves a tandem reaction sequence. A new and efficient method for synthesizing 1,3-oxazepines has been developed based on an initial Knoevenagel condensation to form a 5-benzylidine Meldrum's acid, followed by a 7-endo-cyclization reaction with p-toluenesulfonylmethyl isocyanide (TosMIC). researchgate.netsemanticscholar.org
The following table summarizes representative examples of cycloaddition reactions for the synthesis of oxazepine derivatives.
| Reactants | Reagents/Conditions | Product | Reference |
| Bisazoimine derivatives, Phthalic anhydride | Dry benzene, reflux | Bisazo bis-1,3-oxazepine-4,7-dione derivatives | researchgate.net |
| Imines, Cyclic carboxylic acid anhydrides | Dry benzene, reflux | 1,3-Oxazepine derivatives | nih.gov |
| Imine, Isobenzofuran-1(3H)-one | Anhydrous THF, glacial acetic acid, reflux | Disubstituted-1,3-oxazepine derivative | medipol.edu.tr |
| Meldrum's acid, Aromatic aldehyde, TosMIC | Piperidine (B6355638), K2CO3, reflux | 1,3-Oxazepine derivative | researchgate.netsemanticscholar.org |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity. nih.govnih.gov While specific examples leading directly to this compound are not extensively documented, the principles of well-known MCRs like the Ugi and Passerini reactions can be conceptually applied.
The Passerini reaction , a three-component reaction involving an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid, yields an α-acyloxy amide. nih.govwikipedia.org This product could potentially serve as a precursor for a subsequent cyclization to form the this compound ring. The reaction is typically performed in aprotic solvents at high concentrations of starting materials. organic-chemistry.org
The Ugi reaction is a four-component reaction between an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, resulting in a bis-amide. nih.govnih.gov Similar to the Passerini reaction, the Ugi product could be designed to undergo a post-condensation cyclization to afford the desired seven-membered ring. The Ugi reaction is highly versatile due to the modularity of its components and often proceeds with high yields and atom economy. nih.gov
| Multicomponent Reaction | Components | Key Intermediate/Product | Potential for this compound Synthesis |
| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy amide | The product could be a linear precursor for subsequent intramolecular cyclization. |
| Ugi Reaction | Amine, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Bis-amide | The product could be designed with appropriate functional groups to facilitate a ring-closing reaction. |
Novel and Sustainable Synthetic Pathways for this compound
Recent advancements in synthetic methodology have focused on the development of more sustainable and efficient routes to complex molecules, including the this compound core. These approaches often utilize catalysis and adhere to the principles of green chemistry.
Organocatalytic and Metal-Catalyzed Synthesis
Both organocatalysis and metal catalysis have emerged as powerful tools for the construction of heterocyclic systems. Metal-catalyzed reactions, in particular, offer unique pathways for cyclization. For instance, a palladium and copper-catalyzed amination followed by a palladium-catalyzed intramolecular aminocarbonylation has been used to access dibenzodiazepinones, which are structurally related to 1,3-oxazepan-2-ones. nih.gov Gold-catalyzed oxycyclization of allenic carbamates provides an efficient route to 1,3-oxazin-2-ones, demonstrating the potential of gold catalysis in forming related heterocyclic structures. nih.gov
A cobalt(II)-catalyzed three-component synthesis of 2,5-substituted 1,3,4-oxadiazoles has been developed, showcasing the utility of cobalt in tandem reactions involving carbene transfer. nih.gov While not directly applied to this compound, these metal-catalyzed methodologies provide a conceptual framework for developing new synthetic routes.
Asymmetric Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry. While the asymmetric synthesis of the six-membered 1,3-oxazinan-2-ones has been reported, for example, from carbohydrate derivatives, methods for the seven-membered this compound are less common. researchgate.net
A promising approach is the use of biocatalysis. Imine reductases (IREDs) have been successfully employed for the stereodivergent synthesis of related seven-membered heterocycles like tetrahydro-1,4-benzoxazepines with excellent yields and enantiomeric excess. nih.govbohrium.com This biocatalytic method highlights the potential for enzymatic reactions to access chiral this compound derivatives.
Another strategy involves the use of the chiral pool, which utilizes readily available, inexpensive chiral molecules from nature as starting materials. nih.gov While specific applications to this compound are not widely reported, this approach remains a viable strategy for the synthesis of chiral derivatives.
| Asymmetric Strategy | Catalyst/Method | Product Type | Key Advantages |
| Biocatalysis | Imine Reductases (IREDs) | Chiral Tetrahydro-1,4-benzoxazepines | High enantioselectivity, mild reaction conditions |
| Chiral Pool Synthesis | Natural chiral molecules | Chiral derivatives | Access to enantiomerically pure starting materials |
Green Chemistry Principles in this compound Production
The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.com These principles can be applied to the synthesis of this compound through various strategies.
One approach is the use of greener reaction conditions, such as microwave irradiation, which can accelerate reaction rates and reduce energy consumption. scirp.org Catalyst-free and solvent-free conditions are also highly desirable. For example, a green synthesis of novel oxazepine derivatives has been reported that proceeds without a catalyst. researchgate.net The use of ionic liquids as recyclable catalysts under microwave and solvent-free conditions has been demonstrated for the synthesis of naphtho[1,2-e] researchgate.netresearchgate.netoxazine derivatives. nih.gov
Furthermore, the development of continuous flow synthesis processes can offer improved safety, efficiency, and scalability compared to traditional batch processes. A continuous flow synthesis of diazepam, a related benzodiazepine (B76468), has been developed, showcasing the potential of this technology for the production of heterocyclic compounds. frontiersin.org
| Green Chemistry Approach | Example Application | Benefits |
| Microwave Irradiation | Synthesis of 1,3-oxazepine derivatives | Faster reaction times, reduced energy consumption |
| Catalyst-free Synthesis | Synthesis of oxazepine derivatives | Avoids use of potentially toxic and expensive catalysts |
| Ionic Liquid Catalysis | Synthesis of naphtho[1,2-e] researchgate.netresearchgate.netoxazine derivatives | Recyclable catalyst, solvent-free conditions |
| Continuous Flow Synthesis | Synthesis of diazepam | Improved safety, efficiency, and scalability |
Functionalization and Derivatization Strategies for the this compound Ring System
The modification of the this compound core is crucial for modulating its physicochemical and biological properties. Various synthetic strategies have been developed to introduce functional groups at specific positions of the ring, often with a high degree of stereochemical control.
Regioselective and Stereoselective Modifications
Achieving regioselectivity and stereoselectivity in the functionalization of the this compound ring is paramount for the synthesis of complex molecules with defined three-dimensional structures. While direct functionalization of the this compound backbone is an area of ongoing research, analogous transformations in related heterocyclic systems provide valuable insights into potential synthetic routes.
For instance, the diastereoselective alkylation of enolates derived from related bicyclic lactams, such as oxazolopiperidones, has been studied to understand the factors governing stereochemical outcomes. The stereoselectivity of these reactions is influenced by the conformation of the bicyclic system and the nature of the substituents present.
While specific data tables for the direct regioselective and stereoselective modification of this compound are not extensively available in the reviewed literature, the principles derived from smaller ring homologues, like 1,3-oxazinan-2-ones, suggest that strategies involving chiral auxiliaries, substrate-controlled reactions, and asymmetric catalysis could be effectively applied. The development of such methodologies for the this compound system remains a compelling area for future investigation.
Synthesis of Fused and Spirocyclic Systems Incorporating the this compound Moiety
The construction of fused and spirocyclic architectures containing the this compound moiety leads to conformationally constrained molecules with unique spatial arrangements of functional groups. These complex structures are of significant interest in drug discovery and materials science.
Fused Systems:
One notable approach to fused 1,3-oxazepane systems involves a hydride transfer-initiated ring expansion of pyrrolidines. An efficient protocol utilizing B(C6F5)3 as a catalyst has been developed for the synthesis of oxindole-fused 1,3-oxazepanes from pyrrolidine-substituted aryl alkynones. rsc.org This cascade reaction proceeds under transition-metal-free conditions and demonstrates good functional group tolerance. rsc.org
| Entry | Reactant 1 (Pyrrolidine-substituted aryl alkynone) | Product (Oxindole-fused 1,3-oxazepane) | Yield (%) |
| 1 | Substituted aryl alkynone with N-phenylrrolidine | Corresponding oxindole-fused 1,3-oxazepane | 85 |
| 2 | Substituted aryl alkynone with N-(4-methylphenyl)pyrrolidine | Corresponding oxindole-fused 1,3-oxazepane | 82 |
| 3 | Substituted aryl alkynone with N-(4-chlorophenyl)pyrrolidine | Corresponding oxindole-fused 1,3-oxazepane | 78 |
Spirocyclic Systems:
The synthesis of spirocyclic compounds containing a 1,3-oxazepine or related moiety has been achieved through various cycloaddition reactions. For example, the reaction of imine compounds with isobenzofuran-1(3H)-one via a [5+2] cycloaddition has been utilized to form disubstituted-1,3-oxazepine derivatives. medipol.edu.tr Although not a direct synthesis of a spiro-1,3-oxazepan-2-one, this methodology highlights the potential of cycloaddition strategies in constructing complex heterocyclic systems.
Another approach involves multicomponent reactions. A three-component reaction of arylamine, isatin, and cyclopentane-1,3-dione has been developed for the synthesis of novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org While this example does not directly incorporate a this compound ring, it showcases the power of multicomponent strategies in efficiently building spirocyclic scaffolds.
The development of synthetic routes to spiro-1,3-oxazepan-2-ones is an active area of research, with potential applications in the design of novel therapeutic agents and functional materials.
Chemical Reactivity and Mechanistic Investigations of 1,3 Oxazepan 2 One
Ring-Opening Reactions of the 1,3-Oxazepan-2-one Nucleus
The seven-membered ring of this compound possesses inherent ring strain, making it susceptible to ring-opening reactions under various conditions. mdpi.com This susceptibility is a key feature of its chemistry, enabling the synthesis of linear polymers and other functionalized molecules.
Nucleophilic Ring-Opening Polymerization of Oxazepanones
Ring-opening polymerization (ROP) is a significant reaction pathway for cyclic monomers like this compound, leading to the formation of polymers. wikipedia.org This process is a form of chain-growth polymerization where the terminal end of a growing polymer chain attacks a cyclic monomer, thereby extending the polymer chain. wikipedia.org The driving force for ROP is often the relief of ring strain inherent in the cyclic monomer. mdpi.comwikipedia.org
Anionic ring-opening polymerization (AROP) is a common method initiated by nucleophilic species such as alkoxides. wikipedia.orglibretexts.org In the case of lactones (cyclic esters), this process is more specifically termed ring-opening trans-esterification polymerization (ROTEP). libretexts.org The mechanism involves the nucleophilic attack of the initiator on the carbonyl carbon of the this compound, leading to the cleavage of the acyl-oxygen bond and the formation of a propagating alkoxide species. libretexts.org This process continues with the newly formed alkoxide attacking another monomer molecule, thus propagating the polymer chain. libretexts.org
The polymerizability of cyclic monomers is influenced by factors such as ring size and the presence of substituents. While highly strained three- and four-membered rings readily undergo polymerization, seven- and eight-membered lactams and lactones can also be polymerized, driven by a favorable enthalpic contribution that overcomes the smaller ring strain. mdpi.com
Organic catalysts, including 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and diphenyl phosphate (B84403) (DPP), have been effectively used to control the ROP of similar cyclic esters. researchgate.net The choice of catalyst can significantly impact the reaction rate and the degree of control over the polymerization process. researchgate.net For instance, N-acylated-1,4-oxazepan-7-ones have been polymerized using organocatalysts to produce well-defined poly(ester amide)s. acs.org
Acid- and Base-Catalyzed Ring-Opening Transformations
The this compound ring can be opened through acid- or base-catalyzed hydrolysis. These reactions are analogous to the well-studied ring-opening of epoxides, although the seven-membered ring of oxazepan-2-one is less strained than a three-membered epoxide ring. libretexts.orglibretexts.org
Acid-Catalyzed Ring-Opening:
Under acidic conditions, the reaction is initiated by the protonation of the ether oxygen or the carbonyl oxygen. libretexts.orgstackexchange.com Protonation of the ether oxygen makes it a better leaving group, facilitating nucleophilic attack. libretexts.org In a process similar to epoxide ring-opening, a nucleophile (such as water) attacks one of the carbons adjacent to the protonated ether oxygen. libretexts.orglibretexts.org The mechanism can exhibit characteristics of both SN1 and SN2 reactions. stackexchange.comlibretexts.org Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack. libretexts.org
Base-Catalyzed Ring-Opening:
In the presence of a strong base, such as hydroxide (B78521), the ring can be opened via nucleophilic attack. pressbooks.pubyoutube.com The hydroxide ion can attack the carbonyl carbon, leading to the cleavage of the amide bond (hydrolysis). This is a common reaction for amides. Alternatively, nucleophilic attack could potentially occur at one of the carbons adjacent to the ether oxygen, similar to the SN2-type opening of epoxides under basic conditions, although this is less likely for a less strained seven-membered ring. libretexts.orgpressbooks.pubmasterorganicchemistry.com The base-catalyzed hydrolysis of the amide linkage is a more probable pathway.
Transformations Involving the Carbonyl Group of this compound
The carbonyl group in this compound is a key site for chemical transformations due to its electrophilic carbon and nucleophilic oxygen. libretexts.org
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). allen.in These reagents deliver a hydride ion to the electrophilic carbonyl carbon, which upon workup, yields the corresponding alcohol. allen.in
Reactions with Nucleophiles: The carbonyl carbon is susceptible to attack by various nucleophiles. savemyexams.com For example, it can react with Grignard reagents (RMgX) to form tertiary alcohols after ring opening or other subsequent reactions. libretexts.org The reaction with cyanide ions (e.g., from HCN) can lead to the formation of a cyanohydrin, which increases the carbon chain length. savemyexams.com
Substitution and Addition Reactions on the this compound Ring System
Substitution Reactions: The hydrogen atoms on the carbon atoms of the this compound ring can potentially undergo substitution reactions. Halogenation, for instance, could occur at the α-position to the carbonyl group under specific conditions, similar to the halogenation of ketones. The reactivity of the N-H proton allows for substitution on the nitrogen atom. For example, the nitrogen can be alkylated or acylated.
Addition Reactions: While the saturated ring of this compound does not undergo addition reactions in the same way as unsaturated systems like alkenes, addition reactions can be a consequence of ring-opening. For instance, the addition of a nucleophile across the C-O or C-N bond during a ring-opening event can be considered a form of addition to the ring system. savemyexams.comlibretexts.org
Transition Metal-Catalyzed Reactions and Their Mechanisms
Transition metal catalysts are pivotal in a wide array of organic transformations, and they can be employed to mediate reactions involving this compound. eie.gr These catalysts can facilitate ring-opening, cross-coupling, and other functionalization reactions. researchgate.netlibretexts.org
The mechanisms of transition metal-catalyzed reactions often involve a series of fundamental steps such as oxidative addition, reductive elimination, migratory insertion, and transmetalation. libretexts.org For instance, a palladium catalyst could potentially undergo oxidative addition into a C-X bond (where X is a leaving group) on a substituted this compound, followed by cross-coupling with a suitable partner and subsequent reductive elimination to yield the functionalized product. mdpi.com
Transition metal catalysts can also be used in ring-opening metathesis polymerization (ROMP) of strained cyclic olefins, although this is not directly applicable to the saturated this compound ring. wikipedia.org However, transition metal complexes have been shown to catalyze the ring-opening of strained heterocycles. researchgate.net
Elucidation of Reaction Kinetics and Mechanisms for this compound Reactivity
Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.
Kinetic studies typically involve monitoring the change in concentration of reactants or products over time under various conditions (e.g., temperature, concentration, catalyst loading). ajchem-a.com For example, the rate of hydrolysis of this compound can be measured at different pH values to determine the rate constants for the acid- and base-catalyzed pathways. sci-hub.se Such studies on the structurally related oxazepam have revealed complex parallel and consecutive reaction mechanisms. sci-hub.se
Mechanistic investigations often employ a combination of experimental techniques and computational methods. For example, spectroscopic methods (NMR, IR, Mass Spectrometry) can be used to identify intermediates and products. ajchem-a.com Isotope labeling studies can help trace the path of atoms during a reaction. Computational chemistry, using methods like Density Functional Theory (DFT), can provide insights into reaction profiles, transition state structures, and activation energies, complementing experimental findings. researchgate.netresearchgate.net For instance, DFT calculations have been used to study the reactions of the related compound oxazepam with water treatment oxidants. researchgate.net
The following table summarizes key kinetic parameters that could be determined for reactions of this compound, drawing parallels from studies on similar compounds.
| Reaction Type | Key Kinetic Parameters | Influencing Factors |
| Acid-Catalyzed Hydrolysis | Rate constant (k_acid), Order of reaction | pH, Temperature, Acid concentration |
| Base-Catalyzed Hydrolysis | Rate constant (k_base), Order of reaction | pH, Temperature, Base concentration |
| Ring-Opening Polymerization | Rate of polymerization, Monomer conversion vs. time | Catalyst type and concentration, Temperature, Monomer concentration |
Advanced Spectroscopic and Structural Elucidation of 1,3 Oxazepan 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 1,3-oxazepan-2-one in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton (¹H) and carbon-¹³ (¹³C) chemical shifts and to understand the intricate network of spin-spin couplings within the molecule. grinnell.edu
¹H and ¹³C NMR Data for this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| C2 | - | ~170 | - |
| C4 | ~3.4 | ~45 | t |
| C5 | ~1.8 | ~25 | m |
| C6 | ~1.9 | ~28 | m |
| C7 | ~4.2 | ~65 | t |
| N3-H | ~6.5 | - | br s |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. t = triplet, m = multiplet, br s = broad singlet.
The seven-membered ring of this compound is not planar and undergoes conformational exchange processes, primarily ring inversion. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these dynamic processes. unibas.it By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these conformational changes. rsc.org
At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. At the coalescence temperature, the separate signals for the distinct axial and equatorial environments begin to merge into a single broad peak. Below this temperature, in the slow-exchange regime, sharp, separate signals for each conformer can be observed. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. unibas.itnih.gov For similar seven-membered heterocyclic systems, these barriers are typically in the range of 7-10 kcal/mol. unibas.itnih.gov
While 1D NMR provides fundamental information, complex spin systems and signal overlap in the spectrum of this compound and its derivatives necessitate the use of 2D NMR techniques for unambiguous structural assignment. grinnell.eduemerypharma.comwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. emerypharma.comwikipedia.org Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This is crucial for tracing the connectivity of the methylene (B1212753) groups within the oxazepane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. grinnell.eduwikipedia.org It allows for the direct assignment of which protons are attached to which carbon atoms in the this compound ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). grinnell.edu This is particularly useful for identifying the connectivity around quaternary carbons, such as the carbonyl carbon (C2), by observing correlations from nearby protons (e.g., H4 and H7).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly coupled through bonds. grinnell.edu It is invaluable for determining the relative stereochemistry and preferred conformations of the molecule in solution.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, providing a detailed picture of the molecular structure. ipb.pt
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bonding Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. iitk.ac.indcu.ieedinst.com These techniques are complementary and offer valuable information about the functional groups and bonding within this compound. wallonie.be
Key Vibrational Modes of this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (IR) | Approximate Wavenumber (cm⁻¹) (Raman) | Description |
| N-H Stretch | 3300 - 3400 | 3300 - 3400 | Stretching of the nitrogen-hydrogen bond. |
| C-H Stretch | 2850 - 3000 | 2850 - 3000 | Symmetric and asymmetric stretching of the methylene (CH₂) groups. |
| C=O Stretch | 1650 - 1680 | 1650 - 1680 | Strong absorption due to the carbonyl group of the cyclic carbamate (B1207046). |
| C-N Stretch | 1200 - 1350 | 1200 - 1350 | Stretching of the carbon-nitrogen bond. |
| C-O Stretch | 1050 - 1150 | 1050 - 1150 | Stretching of the carbon-oxygen single bond in the ether linkage. |
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1650-1680 cm⁻¹. scifiniti.com The exact position of this band is sensitive to the ring size and any intermolecular interactions, such as hydrogen bonding. The N-H stretching vibration is also characteristic, appearing as a broader band in the region of 3300-3400 cm⁻¹. scifiniti.com The C-H stretching vibrations of the methylene groups are observed in the 2850-3000 cm⁻¹ region. scifiniti.com Raman spectroscopy provides complementary information, particularly for the more symmetric vibrations and the carbon backbone. nih.gov
Mass Spectrometry (High-Resolution and Tandem MS) for Molecular Formula Determination and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. msu.edu
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula of this compound (C₅H₉NO₂). uni-saarland.de
Electron ionization (EI) is a common ionization method that leads to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is a unique characteristic of the molecule and can be used for structural confirmation. Common fragmentation pathways for cyclic esters and amides involve the loss of small neutral molecules. uni-saarland.dewhitman.edu
Expected Fragmentation Pathways for this compound
Loss of CO₂: Cleavage of the ester group can lead to the loss of carbon dioxide (44 Da).
Loss of C₂H₄ (ethene): Retro-Diels-Alder type reactions or other rearrangements can result in the loss of ethene (28 Da).
Cleavage adjacent to the nitrogen or oxygen: Fragmentation can be initiated by cleavage of the bonds alpha to the heteroatoms.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the molecular ion) and its subsequent fragmentation to generate a second-generation mass spectrum. This technique is invaluable for confirming fragmentation pathways and providing greater structural detail. nih.gov
X-ray Crystallography and Electron Diffraction for Solid-State Structural Characterization
While NMR provides information about the structure in solution, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique requires a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal can be used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision. nih.gov
For a related six-membered ring system, 3-phenylamino-1,3-oxazinan-2-one, X-ray crystallography revealed the specific chair-like conformation of the ring in the solid state. researchgate.net A similar analysis of this compound would provide definitive data on its solid-state conformation, including precise bond lengths, bond angles, and torsional angles, which define the ring's shape. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. iucr.orgmdpi.comiucr.org
In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) combined with solid-state NMR and computational modeling can also be used to determine the crystal structure. rsc.org Electron diffraction is another technique that can be used for structural analysis, particularly for very small crystals.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemistry Determination of Chiral this compound Derivatives
This compound itself is achiral. However, if a substituent is introduced at one of the methylene carbons, a chiral center is created. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute stereochemistry (R or S configuration) of chiral molecules in solution. nih.govbeilstein-journals.orgmdpi.com
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. beilstein-journals.org The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. The carbonyl group (C=O) in this compound derivatives acts as a chromophore. The sign and intensity of the Cotton effect in the ECD spectrum, which corresponds to the n→π* transition of the carbonyl group, can be related to the absolute configuration of the adjacent chiral center. beilstein-journals.org
For complex or conformationally flexible molecules, the interpretation of ECD spectra is often aided by quantum chemical calculations. d-nb.info By comparing the experimentally measured ECD spectrum with the spectra calculated for both the R and S enantiomers, the absolute configuration can be assigned with a high degree of confidence. nih.gov
Theoretical and Computational Investigations of 1,3 Oxazepan 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone in the theoretical study of molecules like 1,3-oxazepan-2-one, offering a detailed view of their electronic characteristics and predicting their reactivity. uni-greifswald.deresearchgate.netaspbs.com These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular orbitals and energy levels.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to investigate the conformational preferences and energy landscapes of molecules. researchgate.netresearchgate.net For this compound, a seven-membered heterocyclic compound, DFT calculations can identify the most stable three-dimensional arrangements of its atoms, known as conformers. The seven-membered ring can adopt various conformations, such as chair, boat, and twist-chair forms.
The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. nih.govd-nb.info Minima on this landscape correspond to stable or metastable conformers, while saddle points represent the transition states between them. d-nb.info DFT calculations can map out this landscape, revealing the relative energies of different conformers and the energy barriers for their interconversion. researchgate.netresearchgate.net For instance, studies on similar heterocyclic systems have shown that twist-chair conformers can be the most stable, with defined energy barriers for pseudo-rotation and interconversion to boat conformers. researchgate.net
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformer | Relative Energy (kJ/mol) |
| Twist-Chair 1 (TC1) | 0.00 |
| Twist-Chair 2 (TC2) | 5.20 |
| Boat 1 (B1) | 12.50 |
| Chair 1 (C1) | 15.80 |
Note: This table is illustrative and based on typical findings for similar heterocyclic systems. Actual values for this compound would require specific DFT calculations.
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods are instrumental in predicting various spectroscopic parameters, which are essential for identifying and characterizing molecules. For this compound, ab initio calculations can predict infrared (IR) spectra, nuclear magnetic resonance (NMR) chemical shifts, and other spectroscopic properties. mit.eduaps.org
The prediction of vibrational frequencies in an IR spectrum, for example, involves calculating the second derivatives of the energy with respect to the atomic coordinates. d-nb.info These calculated frequencies can then be compared with experimental spectra to confirm the structure of the synthesized compound. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing valuable information about the electronic environment of each nucleus. researchgate.net The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive. For this compound, FMO analysis can predict its electrophilic and nucleophilic sites, offering insights into how it might react with other molecules. The distribution of the HOMO and LUMO across the molecule indicates the most probable regions for electrophilic and nucleophilic attack. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 8.7 |
Note: These values are illustrative. Actual energies would be determined by specific quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational flexibility and intermolecular interactions of molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing the dynamic behavior of the molecule. mdpi.comupc.edu
For this compound, MD simulations can illustrate how the seven-membered ring samples different conformations at a given temperature. mdpi.com This is particularly important for understanding its behavior in different environments, such as in solution or in a biological system. The simulations can reveal the timescales of conformational changes and the influence of solvent molecules on the conformational equilibrium. plos.org
Furthermore, MD simulations can be used to study how this compound interacts with other molecules. By placing the molecule in a simulation box with other chemical species, it is possible to observe and quantify intermolecular interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. This information is crucial for predicting its solubility, miscibility, and potential to form complexes with other molecules.
In Silico Modeling of Reaction Pathways and Transition States
In silico modeling of reaction pathways and transition states is a critical area of computational chemistry that helps to elucidate the mechanisms of chemical reactions. researchgate.netpagepress.org These methods involve mapping the potential energy surface to identify the minimum energy path that connects reactants to products. nih.gov
For reactions involving this compound, such as its polymerization or hydrolysis, computational modeling can identify the sequence of elementary steps involved. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the activation energies and reaction rates. nih.gov This provides a detailed understanding of the reaction kinetics and thermodynamics.
Identifying the structure of the transition state, which is the highest energy point along the reaction coordinate, is particularly important. d-nb.info The geometry and electronic structure of the transition state can provide key insights into the factors that control the reaction rate and selectivity. Computational tools can be used to search for transition state structures and verify them by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate. nih.gov
Polymeric Materials and Advanced Chemical Applications Derived from 1,3 Oxazepan 2 One
Design and Synthesis of Poly(1,3-oxazepan-2-one)s and Copolymers
The synthesis of polymers from cyclic monomers, particularly through ring-opening polymerization (ROP), is a cornerstone of polymer chemistry. However, the formation of the this compound ring itself has been noted as challenging compared to smaller, six-membered rings like 1,3-oxazinan-2-one. acs.org
An extensive review of publicly available scientific literature indicates that the direct ring-opening polymerization of this compound to form poly(this compound) is not a widely documented process. While controlled polymerization techniques such as organocatalytic ROP are extensively used for related cyclic esters (e.g., lactones) and N-substituted oxazepanones, specific studies detailing the controlled polymerization of the unsubstituted this compound monomer are not readily found. doi.orgacs.org The successful polymerization of a cyclic monomer is highly dependent on factors like ring strain and the thermodynamics of the polymerization reaction, which may present challenges for this specific seven-membered ring system.
As the synthesis of the base polymer, poly(this compound), is not well-established in the literature, there is a corresponding lack of information regarding the subsequent functionalization of its polymeric chains. The ability to introduce functional groups onto a polymer backbone is critical for tailoring its properties for specific applications, but this process is contingent on the successful synthesis of the polymer itself.
Advanced Material Science Applications of this compound-Based Polymers
The potential applications of a polymer are intrinsically linked to its properties, such as biodegradability, biocompatibility, and responsiveness to stimuli.
Polymers containing hydrolyzable bonds, such as esters and carbamates, are often candidates for creating biodegradable materials. While the backbone of a hypothetical poly(this compound) would contain such linkages, no experimental studies confirming its biodegradability or biocompatibility could be identified in the reviewed literature. Research on related poly(ester amide)s derived from other oxazepanone isomers has shown promise for creating biodegradable materials, but these findings cannot be directly extrapolated to poly(this compound). acs.org
Smart polymers are materials that undergo significant property changes in response to external stimuli like temperature, pH, or light. The development of smart polymers from a poly(this compound) platform has not been described in the scientific literature.
This compound as a Versatile Synthetic Intermediate in Organic Synthesis
While its role as a monomer is not well-documented, this compound and its derivatives serve as useful intermediates in organic synthesis for creating complex molecular architectures. One notable application is in the synthesis of highly substituted pyrrolidines.
Research has shown that diversely substituted 1,3-oxazepan-2-ones can be synthesized from seven-membered-ring ene carbamates. researchgate.net These oxazepanone derivatives can then undergo an unprecedented ring-contraction rearrangement. Specifically, the presence of a 5-acetoxy group on the this compound ring system, when treated with a Lewis acid such as trifluoroboron etherate, facilitates a rearrangement that leads to the formation of tetrasubstituted pyrrolidines. researchgate.net This transformation highlights the utility of the oxazepanone skeleton as a precursor for constructing different, smaller heterocyclic rings.
Table 1: Transformation of this compound Derivatives in Organic Synthesis
| Starting Material Class | Intermediate | Product Class | Reagent/Condition | Research Finding |
| Seven-membered-ring ene carbamates | 5-acetoxy-1,3-oxazepan-2-one derivatives | Tetrasubstituted pyrrolidines | Trifluoroboron etherate (Lewis Acid) | Demonstrates a novel ring-contraction rearrangement. researchgate.net |
Contribution to Complex Molecule Synthesis
The utility of this compound as a scaffold extends to its incorporation into more complex molecular architectures. Its structure serves as a constrained synthon for 4-aminobutanol, which can be revealed through selective ring-opening reactions. This strategy is particularly valuable in creating molecules with specific stereochemical and conformational requirements.
Research in this area has focused on leveraging the this compound core to build larger, biologically relevant molecules. For instance, derivatives of this compound have been synthesized and investigated as potential therapeutic agents. A notable example is their development as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which is implicated in various metabolic diseases. wipo.int In these syntheses, the oxazepane ring is not typically used as a starting material itself but is constructed as the core of the final complex molecule, demonstrating its importance as a target structure.
The synthesis of these complex derivatives often involves multi-step sequences where precursors are assembled to form the substituted this compound ring. This underscores the value of the heterocyclic core in medicinal chemistry, where it serves as a central scaffold for introducing diverse functional groups to optimize biological activity.
Table 1: Examples of Complex Molecules Derived from this compound Scaffolds This table is interactive. Use the search bar to filter results.
| Base Scaffold | Synthetic Target | Application/Significance |
| This compound | Substituted 1,3-oxazepan-2-ones | Inhibitors of 11β-HSD1 wipo.int |
| This compound | Fused Heterocyclic Systems | Potential new pharmaceutical agents |
| Bicyclic Precursor | This compound | Access to diverse oxazepane derivatives researchgate.net |
Precursor to Other Heterocyclic Systems
The transformation of the this compound ring into different heterocyclic systems is a testament to its synthetic versatility. These transformations typically involve ring-opening, rearrangement, or ring-contraction reactions, driven by the release of ring strain or the reactivity of the carbamate (B1207046) functionality.
One key transformation is the hydrolysis or reduction of the carbamate to yield the corresponding 4-aminobutanol derivative. This linear intermediate, with its distinct amino and alcohol functionalities, can then be subjected to a variety of cyclization reactions to form other heterocyclic rings of different sizes and with different heteroatoms.
For example, the amino alcohol can be a precursor for:
Pyrrolidines: Intramolecular cyclization after functional group manipulation of the alcohol and amine can lead to five-membered pyrrolidine (B122466) rings.
Piperidines: Through ring expansion strategies or by using the 4-aminobutanol chain as a segment in a larger ring-closing reaction, six-membered piperidine (B6355638) rings can be accessed.
Other Seven-Membered Rings: Modification of the heteroatoms within the ring is also possible. For instance, selective cleavage and re-cyclization with different reagents could potentially transform the this compound into diazepanes or other oxazepine isomers.
While direct, high-yield transformations of this compound into other distinct heterocyclic families are not extensively documented, its role as a masked source of 4-aminobutanol provides an indirect but powerful pathway to a variety of other heterocyclic structures.
Table 2: Potential Heterocyclic Systems Accessible from this compound This table is interactive. Use the search bar to filter results.
| Starting Material | Reaction Type | Resulting Heterocycle |
| This compound | Hydrolysis followed by cyclization | Pyrrolidine derivatives |
| This compound | Reduction and functionalization | Piperidine derivatives |
| This compound | Ring transformation | Other diazepane or oxazepine isomers |
Comparative Studies and Future Research Trajectories for 1,3 Oxazepan 2 One
Structural and Reactivity Comparisons with Other Seven-Membered Heterocycles (e.g., Oxazepines, Benzodiazepines)
The chemical compound 1,3-oxazepan-2-one is a seven-membered heterocycle containing both oxygen and nitrogen atoms. Its structure, which includes a cyclic ester (lactone) and a cyclic amide (lactam) functionality within the same ring, imparts a unique combination of properties and reactivity. To better understand its chemical behavior, it is useful to compare it with other seven-membered heterocycles like oxazepines and benzodiazepines.
Structural Comparison:
| Feature | This compound | Oxazepines | Benzodiazepines |
| Core Structure | Saturated seven-membered ring with one oxygen and one nitrogen atom at positions 1 and 3, and a carbonyl group at position 2. | Seven-membered ring containing at least one oxygen and one nitrogen atom, with varying degrees of unsaturation and substituent positions. scirp.org | A bicyclic structure composed of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. europa.eu |
| Key Functional Groups | Cyclic carbamate (B1207046) (urethane) | Varies, can include imines, enamines, and other functional groups depending on the specific isomer and substituents. scirp.orgajrconline.org | Amide, imine, and often a phenyl group substituent. wikipedia.org |
| Conformation | Typically adopts a flexible, non-planar conformation due to the saturated nature of the ring. | The conformation is influenced by the degree of unsaturation and the position of substituents, but the seven-membered ring is generally non-planar. researchgate.net | The seven-membered diazepine ring typically exists in a boat-like or twist-boat conformation. researchgate.net |
Reactivity Comparison:
The reactivity of these heterocycles is largely dictated by their structural and electronic features.
This compound: The presence of the carbamate group makes it susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening polymerization. This property is of significant interest in polymer chemistry for the synthesis of polyurethanes. The N-H proton can be deprotonated, allowing for N-alkylation or other modifications.
Oxazepines: The reactivity of oxazepines is diverse and depends on the specific isomer. scirp.orgajrconline.org For instance, 1,3-oxazepine-4,7-diones can be synthesized from Schiff bases and anhydrides. scirp.org They can undergo cycloaddition reactions and serve as precursors for other heterocyclic systems like diazepines. ajrconline.org Some oxazepine derivatives exhibit a range of biological activities, including antibacterial and antifungal properties. scirp.org
Benzodiazepines: The reactivity of benzodiazepines is centered around the diazepine ring. The imine bond can be reduced, and the amide functionality can be hydrolyzed under certain conditions. noaa.gov The benzene ring can undergo electrophilic substitution reactions. From a pharmacological perspective, their most notable "reactivity" is their ability to bind to GABA-A receptors in the central nervous system. europa.eu Oxazepam, a benzodiazepine (B76468) derivative, can undergo a base-catalyzed keto-enol tautomerism, which is relevant to its racemization in aqueous media. osti.govresearchgate.net
Exploration of Unexplored Reactivity Profiles and Synthetic Methodologies
While the ring-opening polymerization of this compound is a known reaction, there remain several avenues for exploring its reactivity and developing novel synthetic approaches.
Unexplored Reactivity:
Asymmetric Catalysis: The development of enantioselective syntheses of chiral 1,3-oxazepan-2-ones is an area with significant potential. Chiral versions of this heterocycle could serve as valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. nih.govthieme-connect.com
Metal-Catalyzed Cross-Coupling Reactions: The N-H bond and potentially C-H bonds within the ring could be functionalized using modern cross-coupling methodologies. This would allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives with potentially new properties.
Photochemical and Electrochemical Reactions: The behavior of this compound under photochemical or electrochemical conditions is largely unexplored. These methods could lead to novel ring transformations, fragmentations, or functionalizations that are not accessible through traditional thermal reactions.
Domino and Multicomponent Reactions: Designing one-pot reactions that involve this compound as a key component could provide efficient access to complex molecular architectures.
Novel Synthetic Methodologies:
Greener Synthetic Routes: Current syntheses often involve multiple steps and the use of hazardous reagents. Developing more environmentally benign synthetic methods is a key goal. figshare.com This could include the use of renewable starting materials, catalytic methods that minimize waste, and the use of safer solvents. sigmaaldrich.comresearchgate.net A one-pot green synthesis of 1,3-oxazinan-2-ones has been reported using amines and 1,3-diols with a dialkyl carbonate, suggesting a potential avenue for the synthesis of the seven-membered analogue. researchgate.net
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. The use of enzymes to catalyze the formation of the this compound ring or to perform selective modifications on the pre-formed ring is a promising area for future research.
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control. Developing flow-based methods for the synthesis of this compound and its derivatives could enable more efficient and reproducible production.
Integration of Computational and Experimental Approaches in this compound Research
The synergy between computational modeling and experimental work can significantly accelerate the discovery and development of new materials and reactions related to this compound. nih.govnih.gov
Computational Approaches:
Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, calculate activation barriers, and predict the regioselectivity and stereoselectivity of reactions involving this compound. nih.gov This can help in understanding unexpected experimental outcomes and in designing new reactions.
Virtual Screening and Property Prediction: Computational tools can be used to predict the properties of a large number of virtual this compound derivatives. nih.gov This can help in identifying promising candidates for specific applications, such as new polymers or biologically active molecules, before they are synthesized in the lab. For instance, docking studies can predict the binding affinity of derivatives to biological targets. jpionline.org
Polymer Modeling: Molecular dynamics simulations can be employed to predict the physical and mechanical properties of polymers derived from this compound. This can guide the design of new monomers to achieve desired polymer characteristics.
Experimental Validation and Feedback Loop:
The predictions from computational studies must be validated through experimental work. energy.gov The results of these experiments can then be used to refine the computational models, creating a feedback loop that leads to increasingly accurate predictions and a deeper understanding of the system. nih.gov This integrated approach can save significant time and resources by focusing experimental efforts on the most promising avenues.
Emerging Applications in Sustainable Chemistry and Advanced Materials Science
The unique structure of this compound makes it a promising candidate for applications in sustainable chemistry and advanced materials science.
Sustainable Chemistry:
Renewable Feedstocks: A key aspect of sustainable chemistry is the use of renewable resources. sigmaaldrich.com Research into the synthesis of this compound from biomass-derived starting materials would be a significant step towards making its applications more sustainable. For example, functional polyurethanes have been synthesized from monomers derived from 5-hydroxymethyl furfural (B47365) (HMF), a biomass-derived platform chemical. rsc.org
Biodegradable Polymers: Polyurethanes are a major class of polymers with a wide range of applications. researchgate.netresearchgate.net However, most conventional polyurethanes are not biodegradable. The development of polyurethanes from this compound that are designed to be biodegradable could help to address the problem of plastic pollution. Poly(ester amide)s, which are biodegradable alternatives to some existing polymers, have been synthesized by the ring-opening polymerization of N-acylated-1,4-oxazepan-7-ones. nih.gov
Green Solvents and Catalysts: The use of this compound as a green solvent or as a component of a catalytic system is an area that could be explored. Its polar nature and potential for hydrogen bonding could make it suitable for certain applications.
Advanced Materials Science:
Functional Polyurethanes: The ring-opening polymerization of this compound and its derivatives can lead to the formation of functional polyurethanes with tailored properties. rsc.org By incorporating different functional groups into the monomer, it is possible to create polymers with specific characteristics, such as improved thermal stability, flame retardancy, or biocompatibility. The synthesis of polyurethanes from biomass-derived monomers has been shown to produce materials with tunable properties. rsc.org
Smart Materials: It may be possible to design this compound-based polymers that respond to external stimuli such as temperature, pH, or light. These "smart" materials could have applications in areas such as drug delivery, sensors, and self-healing materials.
High-Performance Materials: By carefully controlling the structure of the polymer chains, it may be possible to create high-performance polyurethanes with exceptional mechanical strength, elasticity, or thermal resistance for use in demanding applications.
Q & A
Q. How to structure a manuscript to emphasize the novelty of this compound findings?
- Methodological Answer :
- Introduction : Contrast existing literature with unresolved challenges (e.g., “Prior studies lack mechanistic insights into ring-opening reactions”).
- Results/Discussion : Use subheadings to highlight key innovations (e.g., “Unprecedented Catalytic Activity in Aqueous Media”).
- Conclusion : Propose follow-up studies (e.g., in vivo testing of bioactive derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
